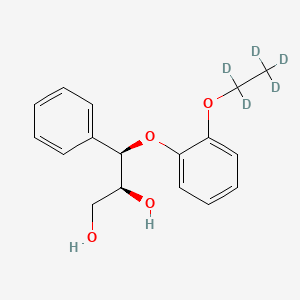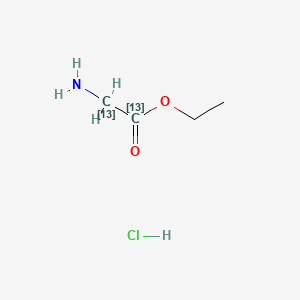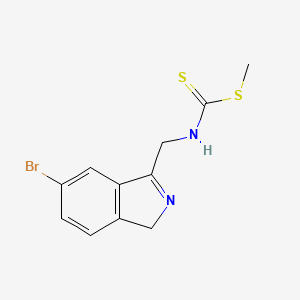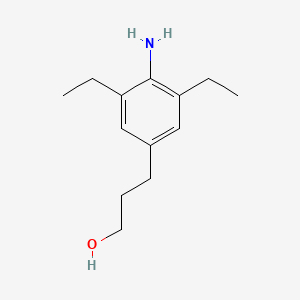![molecular formula C23H32N6O4S B562634 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 1189685-70-8](/img/structure/B562634.png)
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Overview
Description
Vardenafil-d5 is intended for use as an internal standard for the quantification of vardenafil by GC- or LC-MS. Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks to subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction.
Scientific Research Applications
Identification and Analysis in Supplements
- A vardenafil analogue, structurally similar to 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, was identified in dietary supplements marketed for erectile dysfunction. This compound was isolated using ethanol extraction and column chromatography, and its structure was determined through NMR, mass, and LC/MS/MS techniques (Lai et al., 2020).
Synthesis and Antimicrobial Activities
- The synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound of interest, has been explored. These compounds have shown good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Synthesis and Antiproliferative Activity
- New derivatives, structurally akin to the compound of interest, were synthesized and evaluated for antiproliferative effects against human cancer cell lines. Compounds in this study exhibited promising activity, suggesting potential for anticancer agent development (Mallesha et al., 2012).
Potential as Serotonin Receptor Antagonists
- Piperazine derivatives, sharing structural similarities with the compound , were prepared as potential 5-HT7 receptor antagonists. These compounds displayed significant antagonistic activity, highlighting their potential in therapeutic applications (Yoon et al., 2008).
Novel Synthesis Techniques
- Advanced synthesis methods, such as microwave-assisted solvent-free synthesis, have been applied to create compounds structurally related to the compound of interest. These methods offer efficient and environmentally friendly approaches to producing such compounds (Mahesh et al., 2005).
Mechanism of Action
Target of Action
Vardenafil-d5, also known as 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is the major cyclic guanosine monophosphate (cGMP) hydrolyzing enzyme in the corpus cavernosum of the penis . It plays a crucial role in the regulation of nitric oxide-mediated smooth muscle relaxation .
Mode of Action
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Vardenafil-d5 inhibits PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . This inhibition allows for increased blood flow into the penis, resulting in an erection .
Biochemical Pathways
The primary biochemical pathway affected by Vardenafil-d5 involves the nitric oxide (NO)-cGMP pathway . The binding of NO to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa activates guanylyl cyclase . This leads to the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Pharmacokinetics
Vardenafil-d5 is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life (T1/2) of about 4 hours . The absolute bioavailability of Vardenafil-d5 is 14.5%, compared to 40% for sildenafil . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .
Result of Action
The inhibition of PDE5 by Vardenafil-d5 results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . This results in an erection . Vardenafil-d5 has been shown to restore erectile function to the normal range in a substantial proportion of men with erectile dysfunction .
Action Environment
The efficacy of Vardenafil-d5 can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect the hepatic metabolism of Vardenafil-d5 . Therefore, the timing of drug administration relative to meals and the use of other medications should be considered to optimize the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Vardenafil-d5 plays a significant role in biochemical reactions, particularly in the nitric oxide signal transduction pathway within smooth muscle cells . It interacts with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . The interaction with these enzymes is crucial in regulating intracellular cGMP concentrations, which mediate smooth muscle relaxation .
Cellular Effects
Vardenafil-d5 has profound effects on various types of cells and cellular processes. It influences cell function by increasing blood flow into the penis, resulting in an erection . This is achieved through its impact on cell signaling pathways, specifically the nitric oxide-mediated pathway .
Molecular Mechanism
The molecular mechanism of action of Vardenafil-d5 involves inhibiting the degradation of cGMP, allowing increased blood flow into the penis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Vardenafil-d5 vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are yet to be fully studied, it’s known that the compound’s efficacy is dose-dependent .
Metabolic Pathways
Vardenafil-d5 is involved in the nitric oxide-mediated pathway, interacting with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . These interactions can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-QKLSXCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678736 | |
| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189685-70-8 | |
| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)](/img/no-structure.png)


![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)






